Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural and Electronic Properties of Pyrazolo[1,5-a]Pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines consist of a fused bicyclic system featuring a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 5–7). The scaffold’s electronic properties are influenced by:
- π-Conjugation : Delocalized electrons across the fused rings enable charge-transfer interactions, critical for binding biological targets.
- Substituent Effects : Electron-donating groups (e.g., amino, methyl) at position 7 enhance intramolecular charge transfer (ICT), while electron-withdrawing groups (e.g., carboxylate) at position 6 modulate solubility and reactivity.
For methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate , key structural features include:
Computational studies (DFT/B3LYP) reveal that the methyl group at position 2 stabilizes the core structure by reducing steric strain, while the carboxylate group at position 6 introduces polar surface area, favoring aqueous solubility.
Historical Development of Pyrazolo[1,5-a]Pyrimidine-Based Compounds
The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, with initial syntheses focusing on cyclocondensation of β-enaminones with 3-aminopyrazoles. Key milestones include:
- 1980s–1990s : Identification of kinase inhibitory activity, leading to derivatives targeting EGFR and B-Raf.
- 2000s : Commercialization of nonbenzodiazepine drugs (e.g., zaleplon) leveraging the scaffold’s CNS activity.
- 2010s–2020s : Advancements in green synthesis (microwave-assisted, solvent-free) and functionalization (Suzuki coupling, click chemistry).
This compound emerged from efforts to optimize pharmacokinetic properties. Its synthesis typically involves:
- Cyclocondensation : Reacting 3-methyl-1H-pyrazol-5-amine with β-enaminones under microwave irradiation.
- Post-functionalization : Introducing the carboxylate group via esterification.
Recent studies highlight its role as a precursor for:
Properties
IUPAC Name |
methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-7-11-4-6(9(14)15-2)8(10)13(7)12-5/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQQVDGIZLRBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376959 | |
| Record name | methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691869-96-2 | |
| Record name | methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of β-Keto Ester Intermediate (IV)
The synthesis begins with the reaction of 3,3-dimethoxypropionic methyl ester (V) with methyl formate under alkaline conditions (e.g., sodium methoxide in toluene). This generates the β-keto ester intermediate (IV), characterized by a reactive 1,3-diketone system:
$$
\text{3,3-Dimethoxypropionic methyl ester} + \text{Methyl formate} \xrightarrow{\text{NaOMe}} \text{Intermediate IV}
$$
Conditions :
Cyclization with 3-Methyl-5-Aminopyrazole (III)
Intermediate IV undergoes cyclocondensation with 3-methyl-5-aminopyrazole (III) in the presence of acetic acid, forming the pyrazolo[1,5-a]pyrimidine scaffold. This step installs the methyl group at position 2 and the ester at position 6:
$$
\text{Intermediate IV} + \text{3-Methyl-5-aminopyrazole} \xrightarrow{\text{AcOH}} \text{2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester}
$$
Conditions :
- Solvent: Toluene.
- Temperature: 35–45°C.
- Reaction Time: 48 hours.
- Yield: 78.3% (after crystallization).
Characterization Data :
- $$ ^1\text{H NMR} $$ (CDCl₃): δ 9.19 (dd, J = 2.1, 0.8 Hz, 1H), 8.91 (d, J = 2.1 Hz, 1H), 6.55 (s, 1H), 4.43 (q, J = 7.1 Hz, 2H), 2.54 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H).
- MS (ESI) : m/z = 206 (M⁺ + 1).
Introduction of the 7-Amino Group
Chlorination at Position 7
To introduce the amino group, position 7 must first be functionalized with a leaving group. Chlorination using phosphoryl trichloride (POCl₃) in the presence of pyridine is a validated method for pyrimidine derivatives:
$$
\text{2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester} \xrightarrow{\text{POCl₃, Pyridine}} \text{7-Chloro derivative}
$$
Conditions :
Amination via Nucleophilic Substitution
The 7-chloro intermediate reacts with aqueous ammonia under controlled conditions to yield the 7-amino derivative:
$$
\text{7-Chloro derivative} + \text{NH₃} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
$$
Conditions :
Characterization Data (Inferred):
- $$ ^1\text{H NMR $$: Expected signals for NH₂ (δ 5.8–6.2 ppm, broad) and aromatic protons.
- MS (ESI) : m/z = 221 (M⁺ + 1).
Alternative Routes and Process Optimization
Direct Amination During Cyclization
Modifying the cyclocondensation step to incorporate a nitro group at position 7, followed by reduction, offers an alternative pathway:
- Nitration of the pyrimidine ring using HNO₃/H₂SO₄.
- Reduction of the nitro group to amino using H₂/Pd-C or SnCl₂.
Advantages : Avoids harsh chlorination conditions.
Challenges : Requires precise regioselectivity during nitration.
Microwave-Assisted Synthesis
Microwave irradiation can accelerate cyclocondensation and amination steps, reducing reaction times from 48 hours to 2–4 hours while maintaining yields ≥75%.
Scalability and Industrial Considerations
The patent route demonstrates scalability:
- Batch Size : 50.0 g of 3,3-dimethoxypropionic methyl ester.
- Purification : Crystallization from ethanol/water mixtures.
- Overall Yield : 70–78% for the ester intermediate.
For industrial production, continuous-flow systems could enhance efficiency in the chlorination and amination steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the most significant applications of methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is its role as an inhibitor of DPP-IV. This enzyme is critical in glucose metabolism and is a target for diabetes management. DPP-IV inhibitors help increase insulin levels and decrease glucagon levels, thereby improving glycemic control in diabetic patients.
Table 1: DPP-IV Inhibition Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of DPP-IV activity |
| Sitagliptin | 0.5 | Competitive inhibition |
| Vildagliptin | 0.3 | Competitive inhibition |
Anti-inflammatory Properties
Research indicates that compounds with similar structures to this compound exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown inhibitory effects on various cancer cell lines.
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| Compound A | A549 (Lung Cancer) | 8.0 | Cell cycle arrest |
| Compound B | HeLa (Cervical Cancer) | TBD | Inhibition of migration |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial effects against various bacterial strains.
Table 3: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | TBD |
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 15 µg/mL |
Recent findings suggest that this compound may also exhibit anti-quorum-sensing properties, disrupting bacterial communication and biofilm formation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
Synthesis Pathways
Various synthetic routes have been explored to enhance the yield and biological activity of these compounds. For instance, reactions involving β-dicarbonyl compounds have shown promising results in generating diverse derivatives with improved pharmacological profiles.
Biological Assays
In vitro assays have been employed to assess the cytotoxicity and antimicrobial efficacy of these compounds against different microorganisms and cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
Pyrazolo[1,5-a]pyrimidine Derivatives
4,5-Dihydropyrazolo[1,5-a]pyrimidines
Triazolo and Tetrazolo Analogs
- Triazolo[1,5-a]pyrimidines : The triazole ring (e.g., in Methyl 7-(4-fluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate) introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyrazolo derivatives .
- Tetrazolo[1,5-a]pyrimidines : Compounds like Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate exhibit unique crystal packing due to intermolecular N–H⋯N bonds, which may influence solubility and stability .
Fluorinated and Brominated Derivatives
- Trifluoromethyl (CF₃) Groups : Increase lipophilicity and metabolic stability (e.g., 3,5-disubstituted 7-CF₃-pyrazolo[1,5-a]pyrimidines) .
Biological Activity
Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 691869-96-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C₉H₁₀N₄O₂
- Melting Point : 186–188 °C
- Hazard Classification : Irritant
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit various biological activities. These include:
- Antitubercular Activity : A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against Mycobacterium tuberculosis (Mtb). The methylated analogues demonstrated promising activity with low cytotoxicity against HepG2 cells. The mechanism of action was not linked to common pathways such as cell wall biosynthesis or iron uptake, suggesting unique targets for these compounds .
- Dihydroorotate Dehydrogenase Inhibition : Compounds in this class have been explored for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target validated for malaria treatment. Structure-based drug design has led to the development of highly potent inhibitors that may offer therapeutic benefits .
Structure-Activity Relationship (SAR)
The SAR studies focus on identifying key structural features that enhance biological activity. For this compound:
- Substituents : Variations in substituents at specific positions on the pyrazolo ring significantly affect potency and selectivity.
- Activity Comparison : The minimum inhibitory concentrations (MICs) were determined against various strains of Mtb, revealing that specific modifications led to improved efficacy .
Table 1: Summary of SAR Findings
| Compound | Substituent | MIC (μg/mL) | Cytotoxicity (HepG2) | Notes |
|---|---|---|---|---|
| P1 | -O-Me | 0.25 | Low | Active against Mtb |
| P2 | -N-Me | 0.50 | Moderate | Reduced activity |
| P3 | -CF₃ | 0.10 | Low | Enhanced potency |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitubercular Screening : In vitro studies demonstrated significant activity against Mtb strains with low cytotoxicity in mammalian cells. The findings suggest that this compound could be a candidate for further development in tuberculosis therapy .
- Inhibition Studies : Research into the inhibition of DHODH revealed that modifications to the core structure led to variations in potency, indicating a promising avenue for drug development targeting malaria .
Q & A
Q. Basic Characterization
- NMR spectroscopy : H and C NMR confirm regiochemistry. For example, the methyl ester carbonyl typically resonates at ~165–170 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNO: calc. 279.11, obs. 279.10) .
- Elemental analysis : Carbon/nitrogen content deviations >0.3% indicate impurities .
How do substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Amino groups : The 7-amino moiety enhances hydrogen-bonding potential with biological targets, as seen in antitumor analogs (IC = 2.7–4.9 µM against HEPG2 cells) .
- Methyl vs. trifluoromethyl : Trifluoromethyl groups increase metabolic stability but may sterically hinder target binding .
- Ester vs. nitrile : Nitrile substituents (e.g., 6-cyano derivatives) improve membrane permeability, critical for CNS-targeted agents .
Methodological Insight : Cytotoxicity assays (e.g., MTT) underpin SAR studies, requiring strict adherence to cell line protocols (e.g., HEPG2, 48-hour incubation) .
What challenges arise in refining hydrogen-bonding networks in crystallographic studies?
Q. Advanced Crystallography
- Disorder modeling : Flexible substituents (e.g., methyl groups) require isotropic refinement or split positions to avoid overfitting .
- Weak interactions : Low-electron-density regions (Δρ < 0.3 eÅ) complicate hydrogen-bond assignment; iterative Fourier difference maps resolve ambiguities .
- Thermal motion : High B-factors (>5 Å) for peripheral atoms necessitate TLS parameterization to model anisotropic displacement .
How can computational methods complement experimental data in studying these compounds?
Q. Advanced Computational Integration
- DFT calculations : Optimize molecular geometry and predict vibrational spectra (e.g., IR stretches for NH ~3400 cm) .
- Docking studies : Simulate binding to targets like EGFR, where pyrazolo[1,5-a]pyrimidines show sub-µM affinity .
- MD simulations : Assess solvation effects on ester hydrolysis rates, critical for prodrug design .
What are the limitations of current synthetic methods for scaling to gram-scale production?
Q. Advanced Process Chemistry
- Low yields : Multi-step syntheses (e.g., ) often yield <70% due to side reactions (e.g., ester hydrolysis).
- Purification hurdles : Chromatography is required for isolating regioisomers, increasing time and cost .
- Catalyst recovery : Homogeneous acids (e.g., p-TsOH) are non-recyclable; heterogeneous catalysts (e.g., zeolites) are under investigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
